N1-n-Butyl Substitution Confers Dual Adenosine A1 and A3 Receptor Agonist Activity in Nanomolar Range vs. Unsubstituted 6-Aminouracil (Inactive)
6-Amino-1-butyl-1H-pyrimidine-2,4-dione demonstrates potent agonist activity at human adenosine A1 receptor with EC50 = 1.70 nM, measured in Flp-In-CHO cells expressing the human A1 receptor [1]. The compound also exhibits agonist activity at human adenosine A3 receptor with EC50 = 3.30 nM [1]. In contrast, unsubstituted 6-aminouracil (CAS 873-83-6) lacks the N1-alkyl substituent and shows no reported adenosine receptor engagement at comparable concentrations. The introduction of the N1-butyl group is therefore a critical structural determinant for adenosine receptor pharmacology within this chemotype.
| Evidence Dimension | Agonist activity at human adenosine A1 receptor |
|---|---|
| Target Compound Data | EC50 = 1.70 nM |
| Comparator Or Baseline | Unsubstituted 6-aminouracil: no reported adenosine receptor activity (inferred from lack of N1 alkyl substitution required for receptor engagement) |
| Quantified Difference | Target compound active in low nanomolar range; comparator inactive |
| Conditions | Flp-In-CHO cells expressing human A1 adenosine receptor; agonist activity assay |
Why This Matters
For adenosine receptor pharmacology research programs, this compound provides a validated entry point for structure-activity relationship (SAR) exploration of N1-substituted 6-aminouracils as GPCR ligands, whereas unsubstituted analogs cannot substitute.
- [1] BindingDB. BDBM50583646 (CHEMBL5078671). Affinity data for 6-amino-1-butyl-1H-pyrimidine-2,4-dione at human adenosine A1 and A3 receptors. ChEMBL-curated data. View Source
